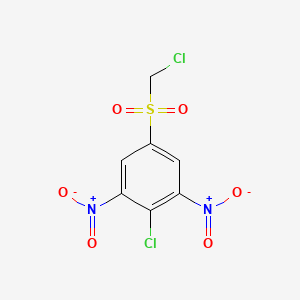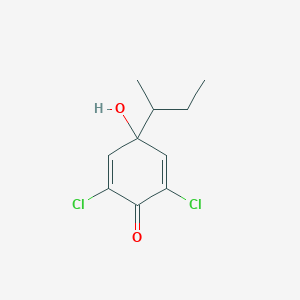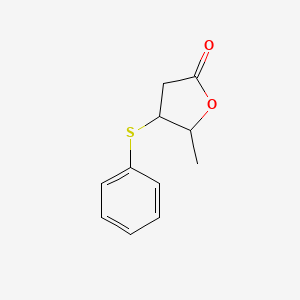
N-Methyl-2,3-dihydro-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of N-Methyl-2,3-dihydro-1H-indole-1-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The reaction conditions typically involve the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
N-Methyl-2,3-dihydro-1H-indole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-Methyl-2,3-dihydro-1H-indole-1-carboxamide can be compared with other indole derivatives such as:
1H-Indole, 2,3-dihydro-1-methyl-: Similar in structure but lacks the carboxamide group, which may affect its biological activity and chemical reactivity.
1H-Indole, 2,3-dihydro-1,2-dimethyl-: Contains an additional methyl group, which can influence its steric and electronic properties.
Indole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
61589-19-3 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)12-7-6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
XMNVVFCOWXNCOH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



stannane](/img/structure/B14570316.png)








![2-(4-Ethoxybutyl)-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14570374.png)
![1,1'-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene]](/img/structure/B14570382.png)
![2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14570392.png)
![2-Methyl-2-(3-methylphenyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14570393.png)
